3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide
Overview
Description
3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1240702 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Research on chlorinated compounds, such as triclosan and chlorophenols, has shown their widespread presence in the environment due to their use in various consumer products. These studies highlight the environmental persistence, toxicity, and degradation pathways of these compounds, suggesting significant interest in understanding the environmental fate of chlorinated organics (Bedoux et al., 2012). Similarly, the environmental behaviors of specific chlorophenoxy herbicides have been extensively reviewed, illustrating their interactions with soil and aquatic systems (Werner et al., 2012). These insights could be relevant to understanding the environmental applications or implications of 3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide, particularly in terms of its degradation, bioaccumulation, and toxicity.
Toxicological Studies and Human Health
Several studies have explored the toxic effects of chlorinated compounds, providing critical insights into their impact on human health and aquatic life. For instance, the toxic effects of chlorophenols and their mechanisms have been detailed, offering perspectives on oxidative stress, immune system disruption, and endocrine function alterations (Ge et al., 2017). The exploration of chlorinated solvents has also revealed their potential occupational hazards, emphasizing the need for understanding exposure and mitigation strategies (Ruder, 2006). These studies suggest a framework within which the toxicity and safety of this compound might be evaluated, especially regarding its potential use and exposure risks.
Biodegradation and Environmental Remediation
Research on the biodegradation and remediation potential of chlorinated organic compounds provides valuable information on environmental management strategies. Studies such as those on natural attenuation processes in aquatic environments indicate how microbial action can mitigate the impact of chlorinated ethenes (Weatherill et al., 2018). These insights into microbial degradation and the environmental processing of chlorinated compounds could inform potential research into the biodegradation or remediation uses of this compound.
Properties
IUPAC Name |
(E)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-2-cyano-N-cyclohexylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-16-5-4-8-18(12-16)26-14-20-10-9-19(27-20)11-15(13-23)21(25)24-17-6-2-1-3-7-17/h4-5,8-12,17H,1-3,6-7,14H2,(H,24,25)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXCUSXGROBTSK-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.